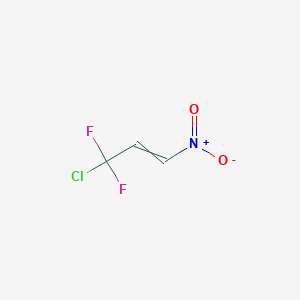

3-Chloro-3,3-difluoro-1-nitroprop-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

879125-90-3 |

|---|---|

Molecular Formula |

C3H2ClF2NO2 |

Molecular Weight |

157.50 g/mol |

IUPAC Name |

3-chloro-3,3-difluoro-1-nitroprop-1-ene |

InChI |

InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H |

InChI Key |

KDGMJXVWZYLJAY-UHFFFAOYSA-N |

Canonical SMILES |

C(=C[N+](=O)[O-])C(F)(F)Cl |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of 3 Chloro 3,3 Difluoro 1 Nitroprop 1 Ene

Nucleophilic Addition Reactions

The polarized nature of the carbon-carbon double bond in 3-chloro-3,3-difluoro-1-nitroprop-1-ene makes it an excellent electrophile, readily undergoing addition reactions with a wide range of nucleophiles.

The Michael addition, or conjugate addition, is a characteristic reaction for this compound, particularly with soft carbon nucleophiles. youtube.com These reactions are fundamental for forming new carbon-carbon bonds. Stabilized carbanions, such as those derived from β-dicarbonyl compounds, readily add to the β-carbon of the nitroalkene, leading to the formation of complex acyclic structures. rsc.orgresearchgate.net Similarly, organometallic reagents like organolithium compounds can act as nucleophiles in Michael-type additions, although their high reactivity can sometimes lead to competing 1,2-addition pathways. youtube.comnsf.gov The choice of nucleophile and reaction conditions is crucial in directing the outcome of these additions. rsc.org

Below is a table summarizing typical Michael addition reactions with carbon nucleophiles.

| Nucleophile Type | Example | Product Type |

| Enolates | Diethyl malonate | Adduct for synthesis of α,α-disubstituted amino acids |

| Organometallics | Phenyl lithium | 1,4-addition product |

| Enamines | 1-Pyrrolidinocyclohexene | γ-Nitro ketone derivative |

This table illustrates the versatility of this compound in forming C-C bonds via Michael addition.

A variety of heteroatom nucleophiles, including amines and thiols, readily participate in Michael additions with activated alkenes. researchgate.net Thiols, being particularly soft nucleophiles, are highly effective in 1,4-additions. nih.gov Amines also add in a conjugate fashion, leading to the formation of β-amino nitro compounds. The high reactivity and efficiency of these multicomponent reactions make them attractive for synthesizing diverse heterocyclic structures. nih.gov

Cycloaddition Reactions

This compound is a potent component in cycloaddition reactions, where it can act as a dienophile or a dipolarophile to construct various carbo- and heterocyclic ring systems.

In [3+2] cycloadditions, this compound acts as a dipolarophile, reacting with 1,3-dipoles like nitrile N-oxides, azides, and nitrones. uchicago.edu The reaction with nitrones, for instance, is a concerted, pericyclic process that yields isoxazolidine (B1194047) rings. wikipedia.org The regioselectivity of these cycloadditions is governed by frontier molecular orbital interactions. wikipedia.org Theoretical studies on analogous compounds like 3,3,3-trichloro-1-nitroprop-1-ene show that it behaves as a strong electrophile in these polar reactions. nih.govresearchgate.net These reactions are often irreversible and kinetically controlled, leading to highly functionalized five-membered heterocycles. nih.govresearchgate.net The presence of the trihalomethyl group can significantly stabilize the resulting cycloadducts. nih.gov

The reaction with diaryldiazomethanes has also been studied, leading to the formation of Δ¹-pyrazolines. researchgate.net

As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition with a conjugated diene provides a direct route to substituted cyclohexene (B86901) derivatives. wikipedia.org The reaction proceeds through a concerted pericyclic mechanism, allowing for the reliable formation of six-membered rings with good stereochemical control. wikipedia.orgyoutube.com

Studies on the analogous compound, (E)-3,3,3-trichloro-1-nitroprop-1-ene, in its reaction with cyclopentadiene, show a polar character and a one-step mechanism. tubitak.gov.tr The high electrophilicity of such nitropropenes makes them highly reactive dienophiles. tubitak.gov.tr Similarly, β-fluoro-β-nitrostyrenes have been shown to react smoothly with cyclic dienes like 1,3-cyclopentadiene to yield fluorinated norbornenes in high yields. beilstein-journals.org

The table below summarizes the cycloaddition reactions.

| Reaction Type | Reactant Partner (Example) | Product Class |

| [3+2] Cycloaddition | Benzonitrile N-oxide | Substituted Isoxazoline |

| [3+2] Cycloaddition | Phenyl azide (B81097) | Triazoline derivative |

| [3+2] Cycloaddition | C-Phenyl-N-methylnitrone | Substituted Isoxazolidine |

| [4+2] Diels-Alder | Cyclopentadiene | Halogenated nitro-norbornene derivative |

| [4+2] Diels-Alder | 1,3-Butadiene | Substituted Cyclohexene |

This table provides examples of the diverse heterocyclic and carbocyclic systems accessible through cycloaddition reactions.

Radical Reactions and Pathways

The double bond in this compound is also susceptible to attack by free radicals. The photochemical reaction of analogous chloro-1,1-difluoroethylene with trifluoroiodomethane results in 1:1 adducts, indicating that radical addition occurs across the double bond. rsc.org Similarly, the reaction with hydrogen bromide proceeds via a radical mechanism to form the corresponding bromo-chloro-difluoroethane. rsc.org

Theoretical studies on similar structures, such as 3-chloro-2-methyl-1-propene, have explored OH-radical initiated reactions in the gas phase. researchgate.net These studies analyze different potential pathways, including hydrogen abstraction and OH-addition to the double bond, to understand the kinetics and mechanisms of atmospheric degradation. researchgate.net Such radical-initiated processes are crucial for understanding the environmental fate and reactivity of halogenated alkenes.

Elimination Reactions (e.g., beta-F elimination)

Elimination reactions are a key feature of the reactivity of halogenated organic compounds. In the case of this compound, the presence of halogen atoms on the carbon adjacent to the double bond (the α-carbon) and hydrogen atoms on the other vinylic carbon (the β-carbon) allows for the possibility of β-elimination reactions. These reactions typically proceed via E1, E2, or E1cb (Elimination, Unimolecular, Conjugate Base) mechanisms.

Given the presence of fluorine, a poor leaving group due to the strong carbon-fluorine bond, and the electron-withdrawing nature of the nitro group which increases the acidity of the β-hydrogen, the E1cb mechanism is a probable pathway for elimination. siue.edu The rate of elimination for halogens generally follows the trend I > Br > Cl > F. siue.edu

A potential β-elimination reaction for this compound could involve the removal of a β-hydrogen and a fluorine atom from the α-carbon, a process known as β-F elimination. This type of reaction is often mediated by a base and can lead to the formation of a fluorinated alkyne. The high electronegativity of fluorine can make the adjacent β-hydrogen more acidic, facilitating its abstraction by a base. siue.edu

The general mechanism for a base-induced β-elimination is as follows:

A base abstracts a proton from the β-carbon.

The resulting carbanion intermediate is stabilized by the electron-withdrawing nitro group.

The leaving group (in this case, a halide) is expelled from the α-carbon, leading to the formation of a new π bond.

The choice of base and reaction conditions can significantly influence the outcome of the elimination reaction, potentially leading to different products. For instance, the use of a strong, non-nucleophilic base would favor elimination over substitution reactions.

| Potential Elimination Product | Leaving Groups | Plausible Mechanism |

| 1-chloro-1,3-difluoro-3-nitropropyne | H and F | E1cb or E2 |

| 3,3-difluoro-1-nitropropyne | H and Cl | E1cb or E2 |

This table presents hypothetical elimination products based on general principles of organic reactivity, as specific experimental data for this compound were not found in the search results.

Rearrangement Mechanisms

While specific rearrangement mechanisms for this compound are not extensively documented in the provided search results, the structural features of the molecule suggest the potential for certain types of rearrangements under specific conditions. Allylic rearrangements are a possibility due to the presence of a double bond adjacent to a carbon bearing leaving groups (halogens).

In the event of the formation of a carbocation intermediate, for instance through the loss of a chloride ion, a rearrangement could occur to form a more stable carbocation. However, the formation of a carbocation on the α-carbon would be destabilized by the electron-withdrawing fluorine atoms.

Another possibility could involve rearrangements following an initial addition reaction to the double bond. For example, the addition of a nucleophile to the β-carbon could lead to an intermediate that might undergo subsequent rearrangement and elimination steps.

Without specific experimental studies, any discussion of rearrangement mechanisms remains speculative, based on the fundamental principles of organic reaction mechanisms.

Influence of Halogen and Nitro Functionalities on Reactivity

The reactivity of this compound is profoundly influenced by the electronic effects of its halogen and nitro substituents.

The nitro group (-NO₂) is a strong electron-withdrawing group due to both induction and resonance. Its presence has several significant effects:

Activation of the double bond for nucleophilic attack: The nitro group withdraws electron density from the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This is a common reactivity pattern for nitroalkenes.

Increased acidity of the β-hydrogen: The electron-withdrawing nature of the nitro group stabilizes the conjugate base formed upon deprotonation of the β-carbon, thereby increasing the acidity of the β-hydrogen. This is a crucial factor in facilitating E1cb elimination reactions. siue.edu

Deactivation of the double bond towards electrophilic attack: By reducing the electron density of the double bond, the nitro group makes the alkene less reactive towards electrophiles.

The halogen atoms (Cl and F) also exert a strong electron-withdrawing inductive effect (-I effect). Their influence on reactivity includes:

Influence on leaving group ability: Chlorine is a better leaving group than fluorine. siue.edu This difference can be exploited to achieve selective reactions.

Modification of the electrophilicity of the α-carbon: The electronegative halogens make the α-carbon more electrophilic, although this site is generally less reactive towards nucleophiles than the β-carbon in nitroalkenes.

Impact on bond strengths: The C-F bond is significantly stronger than the C-Cl bond, which affects the relative ease of elimination of these halogens. siue.edu

The combination of the nitro group and the halogens creates a complex electronic environment. The strong electron-withdrawing nature of both types of substituents makes the entire molecule relatively electron-poor. This electronic profile dictates its susceptibility to nucleophilic attack and its propensity to undergo elimination reactions.

| Functional Group | Electronic Effect | Impact on Reactivity |

| Nitro (-NO₂) | Strong electron-withdrawing (Inductive and Resonance) | Activates double bond for nucleophilic attack, increases acidity of β-hydrogen. |

| Chlorine (-Cl) | Electron-withdrawing (Inductive) | Acts as a leaving group, enhances electrophilicity of the α-carbon. |

| Fluorine (-F) | Strong electron-withdrawing (Inductive) | Poor leaving group, enhances electrophilicity of the α-carbon. |

Computational and Theoretical Investigations of 3 Chloro 3,3 Difluoro 1 Nitroprop 1 Ene Chemistry

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) studies focused specifically on 3-Chloro-3,3-difluoro-1-nitroprop-1-ene were found in the surveyed scientific literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide valuable data on the geometry, bond energies, and electronic properties of this molecule. nanobioletters.com For related compounds, DFT has been used to calculate optimized molecular structures, total energies, and thermochemical properties in various media. researchgate.netprensipjournals.com

Frontier Molecular Orbital (FMO) Analysis

There is no available research that details the Frontier Molecular Orbital (FMO) analysis of this compound. FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for explaining the reactivity, electronic transitions, and outcomes of chemical reactions. researchgate.netyoutube.com Analysis of the HOMO-LUMO energy gap for this compound would offer insights into its kinetic stability and chemical reactivity, but such data has not been published.

Molecular Electrostatic Potential (MEP) Mapping

A specific Molecular Electrostatic Potential (MEP) map for this compound is not present in the current scientific literature. MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental to understanding intermolecular interactions and chemical reactivity. nanobioletters.comprensipjournals.com

Mechanistic Elucidation via Quantum Chemical Calculations

Detailed mechanistic pathways for reactions involving this compound, elucidated through quantum chemical calculations, have not been reported. Such studies are vital for understanding the step-by-step process of chemical transformations, identifying transition states, and determining the feasibility of different reaction channels. While the general reactivity of similar chlorofluoropropenes has been noted, specific quantum mechanical explorations of the nitro-substituted compound are absent.

Prediction of Reaction Pathways and Energetics

There is a lack of published data on the prediction of reaction pathways and the associated energetics for this compound. Computational studies in this area would involve calculating the potential energy surfaces for its reactions, determining activation barriers, and calculating reaction enthalpies and Gibbs free energies. This information is critical for predicting the kinetic and thermodynamic favorability of its potential chemical transformations. For the analogous compound 3,3,3-trichloro-1-nitroprop-1-ene, such studies have been performed, revealing moderate activation Gibbs free energies and exergonic character for its cycloaddition reactions, rendering them irreversible and kinetically controlled. nih.govmdpi.com

Stereochemical Aspects in the Synthesis and Transformations of 3 Chloro 3,3 Difluoro 1 Nitroprop 1 Ene

Stereoselective Synthesis Methodologies for Analogous Compounds

The direct stereoselective synthesis of 3-chloro-3,3-difluoro-1-nitroprop-1-ene is not extensively documented in publicly available literature. However, the stereocontrolled synthesis of structurally related fluorinated nitroalkenes provides significant insights into the potential methodologies that could be adapted for this specific target. A primary strategy involves the condensation of aldehydes with nitroalkanes, a variant of the Henry (nitroaldol) reaction, where subsequent elimination establishes the nitroalkene double bond. The stereoselectivity of the resulting alkene (E/Z configuration) can be controlled by carefully selecting reaction conditions such as the solvent and catalyst. For instance, in the synthesis of non-fluorinated nitroalkenes, the use of piperidine (B6355638) as a catalyst over molecular sieves has been shown to be crucial in directing the stereochemical outcome. By simply altering the solvent and reaction temperature, either the (E)- or (Z)-isomer can be obtained with high selectivity. nih.gov

Another important approach is the asymmetric synthesis of β-fluoroamines, which can be precursors to fluorinated nitroalkanes. Organocatalytic methods, such as those employing Brønsted base catalysts, have been utilized for the enantioselective synthesis of Boc-protected β-amino-α-fluoro-nitroalkanes from α-fluoro arylnitromethane and aldimine precursors. nih.gov Furthermore, enzymatic approaches using reductive aminases from fungi have been applied to the reductive amination of α-fluoroacetophenones to produce β-fluoro primary or secondary amines with high enantiomeric excess. nih.gov These methods highlight the potential for creating chiral centers in molecules analogous to the precursors of this compound.

Diastereoselective Reactions

The electron-deficient nature of the double bond in nitroalkenes, enhanced by the presence of fluorine atoms, makes them excellent Michael acceptors and dienophiles in cycloaddition reactions. These reactions often proceed with a high degree of diastereoselectivity.

One of the most studied diastereoselective reactions involving nitroalkenes is the Michael addition. The addition of nucleophiles to chiral nitroalkenes can proceed with high diastereoselectivity, influenced by the existing stereocenter. For example, the epoxidation of chiral nitroalkenes using lithium or potassium tert-butylperoxide has been shown to produce chiral nitroepoxides with diastereomeric ratios up to 19:1. rsc.org

In the context of intermolecular reactions, the conjugate addition of carbon and heteroatom nucleophiles to α,β-unsaturated nitroalkenes is a powerful tool for constructing highly functionalized molecules with multiple stereocenters. mdpi.com For instance, the direct asymmetric Michael addition of 2(5H)-furanone to nitroalkenes under dinuclear zinc catalysis proceeds with high levels of diastereo- and enantioselectivity. nih.gov Similarly, the addition of phthalide (B148349) derivatives to nitroolefins promoted by multifunctional catalysts has been developed to yield 3,3-disubstituted phthalide derivatives with excellent diastereoselectivity. rsc.org

A notable example of diastereodivergence has been observed in the enantioselective aza-Henry (nitro-Mannich) reaction. While these reactions typically favor the anti-diastereomer, the introduction of an α-fluoro substituent on the nitroalkane can reverse this preference, leading to the rare syn-aza-Henry product with high selectivity. researchgate.net This fluorine-induced reversal of diastereoselection underscores the profound impact of fluorine substitution on the stereochemical course of a reaction. researchgate.net

| Reaction Type | Nucleophile/Reactant | Catalyst/Conditions | Diastereomeric Ratio (dr) |

| Epoxidation | Lithium tert-butylperoxide | THF, -70°C | up to 19:1 |

| Michael Addition | 2(5H)-Furanone | (S,S)-Bis-ProPhenol-ZnEt₂ | up to 20:1 |

| Michael Addition | 3-Substituted Phthalides | Amino acid-based multifunctional catalyst | High |

| Aza-Henry Reaction | α-Fluoro nitroalkanes | Chiral bis(amidine) [BAM] catalyst | Reversal to syn-selectivity |

Enantioselective Catalysis

The development of catalytic enantioselective methods for the synthesis of chiral fluorinated compounds is a vibrant area of research, driven by the importance of such molecules in medicinal chemistry. frontiersin.org Organocatalysis and metal-based catalysis have emerged as powerful strategies for achieving high enantioselectivity in reactions involving fluorinated nitroalkenes and their precursors.

Chiral organocatalysts, such as those derived from cinchona alkaloids and prolinols, have been extensively used in asymmetric conjugate additions to nitroalkenes. mdpi.com For example, bifunctional squaramide catalysts have been employed in the highly efficient enantioselective Michael addition of cyclic N-sulfonylimines to nitroalkenes, affording products with up to >99% ee. nih.gov Similarly, the vinylogous Michael-type reaction of β,β-disubstituted nitroalkenes with 3-ylideneoxindoles, catalyzed by cinchona alkaloid-derived thioureas, can construct trifluoromethylated all-carbon quaternary chiral centers with excellent enantioselectivities (up to >99% ee). nih.gov

Metal-based chiral Lewis acids have also proven effective. For instance, N,N'-dioxide-scandium(III) complexes catalyze the enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters, yielding tetrasubstituted cyclopropanes with excellent enantioselectivities. chemrxiv.org While not directly involving nitroalkenes, these examples showcase the potential of chiral Lewis acids in controlling the stereochemistry of reactions with electronically similar substrates. The use of chiral 1,3,2-oxazaborolidine Lewis acids has been successful in catalyzing enantioselective photochemical [2+2] cycloaddition reactions, demonstrating another avenue for asymmetric synthesis. nih.gov

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) |

| Bifunctional Squaramide | Michael Addition | Cyclic N-sulfonylimines and nitroalkenes | up to >99% |

| Cinchona Alkaloid Thiourea | Vinylogous Michael Addition | 3-Ylideneoxindoles and β,β-disubstituted nitroalkenes | up to >99% |

| N,N'-Dioxide-Scandium(III) | Cyclopropanation | Vinyl ketones and α-diazoesters | Excellent |

| Chiral 1,3,2-Oxazaborolidine | [2+2] Photocycloaddition | Coumarins | High |

Stereochemical Outcome and Control Factors

The stereochemical outcome of reactions involving fluorinated nitroalkenes is governed by a delicate interplay of steric and electronic factors, which can be modulated by the choice of catalyst, solvent, and reaction temperature.

The presence of fluorine atoms themselves is a critical control factor. As mentioned earlier, fluorine can induce a reversal of diastereoselectivity in the aza-Henry reaction, a phenomenon attributed to stereoelectronic effects involving the C-F bond. researchgate.net This "fluorine effect" can override the inherent facial selectivity of a reaction, providing a powerful tool for stereochemical control.

The structure of the catalyst plays a paramount role in enantioselective reactions. In organocatalysis, bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile through non-covalent interactions (e.g., hydrogen bonding) are particularly effective. The chiral scaffold of the catalyst creates a well-defined chiral pocket around the active site, dictating the facial selectivity of the attack on the prochiral substrate. For instance, in the Michael addition of dithiomalonates to unreactive β,β-disubstituted nitroalkenes, a chiral squaramide catalyst was found to be highly effective, especially under "on water" conditions which surprisingly enhanced the reaction's efficiency and enantioselectivity. nih.gov

Solvent effects can also be significant. In the direct asymmetric Michael addition of 2(5H)-furanone to nitroalkenes, THF was found to give the highest diastereoselectivity, while toluene (B28343) led to a faster reaction with comparable enantioselectivity. nih.gov Dilution of the reaction mixture also had a beneficial effect on the diastereoselectivity in this case. nih.gov

Temperature is a classic parameter for controlling selectivity. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.

Advanced Synthetic Applications of 3 Chloro 3,3 Difluoro 1 Nitroprop 1 Ene As a Building Block

Construction of Complex Fluorinated Organic Molecules

The strategic placement of activating groups on 3-chloro-3,3-difluoro-1-nitroprop-1-ene renders it an excellent substrate for various synthetic operations aimed at constructing elaborate fluorinated molecules. The electron-withdrawing nature of the nitro and chlorodifluoromethyl groups makes the double bond highly susceptible to nucleophilic attacks, such as Michael additions. This reactivity has been exploited to introduce the CF2Cl moiety into a wide array of organic frameworks.

Furthermore, the nitroalkene functionality can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions provide efficient pathways to carbocyclic and heterocyclic systems containing the difluoromethyl group. The versatility of the nitro group itself, which can be transformed into other functional groups like amines or carbonyls, adds another layer of synthetic utility, enabling the construction of densely functionalized and stereochemically complex fluorinated products. Researchers have demonstrated its use in cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity, efficiently building intricate fluorinated scaffolds from simple precursors.

Synthesis of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the incorporation of fluorine into these structures is a widely used strategy for modulating their therapeutic properties. This compound serves as a key starting material for accessing a variety of fluorinated heterocycles through cycloaddition and annulation strategies.

Fluorinated triazoles can be synthesized using this compound as a precursor. The typical approach involves a [3+2] cycloaddition reaction between an azide (B81097) and the electron-deficient alkene. This reaction, often catalyzed, proceeds efficiently to yield 1,2,3-triazoles bearing a chlorodifluoromethyl group. The reaction is highly regioselective, providing a direct route to these valuable heterocyclic systems. The resulting fluorinated triazoles are stable compounds with potential applications as pharmaceuticals and agrochemicals.

The synthesis of fluorinated isoxazoles and their derivatives, such as isoxazolines, is readily achieved through the reaction of this compound with nitrile oxides. This transformation is a classic example of a 1,3-dipolar cycloaddition reaction. The nitro-substituted alkene acts as an efficient dipolarophile, reacting with the nitrile oxide dipole to form the five-membered isoxazole (B147169) ring in a single step. This method allows for the direct installation of the CF2Cl group onto the isoxazole core, providing access to a library of novel fluorinated compounds for biological screening.

Table 1: Synthesis of Fluorinated Isoxazoles via 1,3-Dipolar Cycloaddition

| Dipole | Dipolarophile | Product |

| Ar-C≡N⁺-O⁻ | This compound | 3-Aryl-4-nitro-5-(chlorodifluoromethyl)isoxazoline |

Substituted pyrroles containing a difluoromethyl group can be synthesized from this compound through multi-step reaction sequences. A common strategy involves an initial Michael addition of an enolate or a similar carbon nucleophile to the nitroalkene. The resulting adduct can then undergo a series of transformations, including reduction of the nitro group and subsequent intramolecular cyclization, to construct the pyrrole (B145914) ring. This pathway provides a versatile entry to highly functionalized pyrroles, where the fluorine-containing moiety can be positioned at various points on the heterocyclic core.

Formation of Carbon-Carbon Bonds in Complex Architectures

The ability to form new carbon-carbon bonds is central to organic synthesis. This compound is an excellent electrophile for C-C bond formation, primarily through conjugate addition reactions. A wide range of carbon nucleophiles, including organometallic reagents (e.g., Grignard reagents, organocuprates), enamines, and stabilized carbanions (e.g., malonates), readily add to the β-position of the nitroalkene. These reactions are often highly diastereoselective, allowing for the controlled creation of new stereocenters. The resulting products are valuable intermediates that can be further elaborated, using the nitro and chlorodifluoromethyl groups as synthetic handles to build complex, non-aromatic fluorinated structures.

Table 2: Representative Michael Addition Reactions

| Nucleophile | Reagent | Product Type |

| Malonate Ester | This compound | Adduct for further cyclization |

| Enamine | This compound | Functionalized nitroalkane |

| Organocuprate | This compound | β-Substituted nitroalkane |

Functionalization of Alkenes and Ring Expansion Reactions

This compound is a valuable reagent for the functionalization of other alkenes, particularly electron-rich ones, through [4+2] cycloaddition reactions (Diels-Alder reactions). In these transformations, the nitroalkene acts as a potent dienophile, reacting with dienes to form six-membered rings containing the chlorodifluoromethyl group. The high reactivity and selectivity of these cycloadditions provide a powerful tool for the synthesis of complex fluorinated carbocycles.

Furthermore, the resulting cycloadducts can serve as precursors for ring expansion reactions. For instance, treatment of the nitro-containing adducts under specific conditions can induce skeletal rearrangements, leading to the formation of larger ring systems. This strategy has been employed to access medium-sized fluorinated rings, which are otherwise challenging to synthesize. These advanced applications underscore the utility of this compound in creating diverse and complex molecular frameworks.

Green Chemistry Principles in the Context of 3 Chloro 3,3 Difluoro 1 Nitroprop 1 Ene Chemistry

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for 3-Chloro-3,3-difluoro-1-nitroprop-1-ene focuses on replacing harsh, stoichiometric reagents with milder, catalytic alternatives and reducing the number of synthetic steps. Traditional syntheses of similar halo-nitro-alkenes can involve multiple steps with hazardous intermediates. A greener approach would consolidate these steps and utilize less toxic materials.

For instance, a hypothetical greener synthesis could involve the catalytic nitration of a suitable propene precursor, followed by a selective fluorination step. Research into the nitration of olefins has identified methods using reagents like ferric nitrate (B79036) with TEMPO, which are milder than traditional concentrated nitric acid approaches. organic-chemistry.org The key challenge lies in integrating the introduction of the nitro group, the chlorine atom, and the two fluorine atoms in a convergent and efficient manner that avoids hazardous intermediates and minimizes waste streams. Enzymatic processes, using enzymes like alkene cleaving dioxygenases, represent an emerging frontier for creating functionalized molecules from renewable resources, although their application to complex haloalkenes is still an area of development. rsc.org

Solvent-Free and Catalytic Processes

A significant advancement in green chemistry involves minimizing or eliminating the use of volatile organic solvents (VOCs), which contribute to pollution and pose health risks. iwu.edu For the synthesis of fluorinated compounds, solvent-free reaction conditions are being explored. researchgate.net Electrophilic fluorination of aromatic compounds, for example, has been achieved using N-F reagents like F-TEDA-BF4 (Selectfluor) under solvent-free conditions, with product isolation possible through simple vacuum sublimation. researchgate.netnih.gov Such a technique could potentially be adapted for the fluorination step in the synthesis of this compound, drastically reducing solvent waste.

Catalysis is another cornerstone of green synthesis. dergipark.org.tr The use of heterogeneous catalysts is particularly attractive as it simplifies catalyst recovery and product purification. rsc.org For key transformations, such as dehydrohalogenation steps common in alkene synthesis, solid catalysts like activated carbon can be employed, avoiding the use of alkaline solutions that generate salt waste. google.com Furthermore, magnetically recoverable catalysts, often based on iron oxide nanoparticles, offer an innovative solution that combines high efficiency with environmental sustainability by allowing for easy separation and reuse, reducing both waste and operational costs. nih.gov

Atom Economy and Waste Minimization in Fluorination Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comjocpr.com Fluorination reactions often suffer from poor atom economy, especially when using complex reagents where only one or two fluorine atoms are transferred.

For example, the introduction of the two fluorine atoms onto the C3 position of a nitropropene precursor is a key step. The choice of fluorinating agent dramatically impacts the atom economy and the nature of the waste generated. While powerful reagents like sulfur tetrafluoride (SF4) or DAST can achieve geminal difluorination of a carbonyl group, they have very poor atom economy and generate corrosive and hazardous byproducts. acsgcipr.org In contrast, using a simpler source like Hydrogen Fluoride (B91410) (HF) offers excellent atom economy, but its high corrosivity (B1173158) and toxicity require specialized handling equipment. acsgcipr.orgwikipedia.org

| Fluorinating Agent | Hypothetical Reaction (Simplified) | Molecular Weight of Reagents | Molecular Weight of Product Fragment (C-F₂) | Theoretical Atom Economy (%) | Key Byproducts |

|---|---|---|---|---|---|

| Hydrogen Fluoride (HF) | R=O + 2 HF → R-F₂ + H₂O | R=O + 40.02 | R-F₂ | ~95% (assuming R=O is C₃H₃ClNO₂) | H₂O |

| DAST (C₆H₁₁F₂NS) | R=O + DAST → R-F₂ + (C₂H₅)₂NS(O)H | R=O + 161.23 | R-F₂ | ~47% (assuming R=O is C₃H₃ClNO₂) | Diethylaminosulfinyl hydride |

| Selectfluor (C₁₂H₂₀BF₅N₂) | Precursor + Selectfluor → Product-F + Byproduct | - | - | Low (for difluorination) | Triethylenediamine salt |

Note: The atom economy calculation is illustrative for a hypothetical carbonyl precursor. The actual value depends on the full reaction stoichiometry.

Minimizing waste also involves managing fluoride-containing waste streams. Industrial processes are being developed to treat and recover fluoride from wastewater, for example, through precipitation with lime or using ion-exchange resins. nih.govepa.gov

Sustainable Fluorine Introduction Strategies

The ultimate source of fluorine for all organofluorine compounds is the mineral fluorspar (CaF₂). rsc.orgworktribe.com The conversion of fluorspar to anhydrous hydrogen fluoride (aHF) is an energy-intensive process. Therefore, sustainable fluorine chemistry also considers the efficiency of using these primary fluorine sources.

Modern strategies focus on moving away from highly hazardous and complex fluorinating agents towards safer, more manageable alternatives. digitellinc.com Key developments include:

Safer N-F Reagents: Reagents like Selectfluor™ are crystalline solids that are easier and safer to handle than gaseous fluorine or highly corrosive HF, although their atom economy can be low. nih.govacsgcipr.org

Fluoride Salts: Simple and abundant fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) are excellent, atom-economical fluorine sources. acsgcipr.org Their primary challenge is low solubility in organic solvents, but this is being overcome through the use of phase-transfer catalysts or novel coordinating solvents like hexafluoroisopropanol (HFIP) to enhance reactivity. bioengineer.org

Recyclable Reagents: Research into developing recyclable fluorinating agents, such as certain ionic liquid-based reagents, aims to reduce waste and cost. acs.org A recent breakthrough demonstrated a method for PFAS-free synthesis of fluorinated compounds using cesium fluoride as the fluorine source, highlighting a move toward more environmentally benign options. sciencedaily.com

For the synthesis of this compound, a sustainable strategy would prioritize the use of fluoride salts activated by a recyclable catalyst over stoichiometric and wasteful fluorinating agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-3,3-difluoro-1-nitroprop-1-ene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of chloro-fluoro-nitro compounds often involves halogenation and nitration steps. For example, trans-1-chloro-3,3,3-trifluoropropene is synthesized via gas-phase catalytic reactions using chromium-based catalysts at 300–400°C . Adapting this, the nitro group in this compound may be introduced via nitration of a precursor alkene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Optimization includes monitoring reaction progress via GC-MS and adjusting stoichiometry to minimize byproducts like dinitro derivatives .

Q. How is the purity of this compound assessed, and what purification techniques are recommended?

- Methodological Answer : Purity assessment typically employs gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for volatile compounds . For purification, fractional distillation under reduced pressure (e.g., 50–100 mmHg) is effective due to the compound’s volatility. Recrystallization from non-polar solvents (e.g., hexane) may refine solid intermediates. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) confirms structural integrity, with characteristic shifts for nitro (-NO₂) and CF₂ groups .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer : X-ray crystallography of halogenated nitropropenes often reveals disorder in the nitro or halogen positions due to rotational flexibility. For example, in (E)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)cyclopropane-1-carboxamide, disorder was resolved using restrained refinement and assigning partial occupancy to overlapping atoms . For the nitro derivative, low-temperature data collection (100 K) and high-resolution detectors improve electron density maps. Density functional theory (DFT) calculations can validate geometric parameters .

Q. How can microwave spectroscopy elucidate the rotational dynamics and intermolecular interactions of this compound?

- Methodological Answer : Microwave (MW) spectroscopy is ideal for studying rotational constants and dipole moments. For 3-chloro-3,3-difluoropropene (3Cl33DFP), supersonic expansion in helium carrier gas isolated monomers, enabling precise measurement of rotational transitions . Applying this to the nitro analog, isotopic labeling (e.g., ¹⁵N in -NO₂) enhances spectral resolution. Computational tools like Gaussian 16 can predict rotational constants, aiding in spectral assignment and revealing hyperconjugation effects between nitro and CF₂ groups .

Q. What computational methods are effective in predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Transition state modeling using DFT (e.g., B3LYP/6-311+G(d,p)) identifies regioselectivity in cycloadditions. For 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, frontier molecular orbital (FMO) analysis showed LUMO localization on the carbonyl group, directing diene attack . For the nitro compound, electrostatic potential maps and Fukui indices predict nucleophilic/electrophilic sites. Solvent effects (e.g., toluene vs. DMSO) are modeled via COSMO-RS to optimize reaction rates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported thermodynamic properties of halogenated nitropropenes?

- Methodological Answer : Conflicting data on enthalpy of formation or vapor pressure may stem from measurement techniques (e.g., static vs. dynamic vaporization). For R1233zd(E), NIST’s standardized formulation reconciled discrepancies by validating data against high-accuracy equations of state . For this compound, comparative studies using differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) under inert atmospheres are recommended. Cross-referencing with computational thermochemistry (e.g., G4MP2) ensures reliability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Chloro-fluoro-nitro compounds require stringent precautions due to toxicity and reactivity. Key steps include:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats .

- Spill Management : Neutralize nitro compounds with 10% sodium bicarbonate before disposal .

- Storage : In amber glass bottles under nitrogen at –20°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.